2-(2-Chloroethyl)-1-methyl-1H-pyrrole

Organic Synthesis Reaction Mechanism Pyrrole Chemistry

2-(2-Chloroethyl)-1-methyl-1H-pyrrole is a synthetic alkylated pyrrole derivative characterized by a chloroethyl side chain at the 2-position and an N-methyl substituent, granting it a molecular formula of C7H10ClN and a molecular weight of 143.61 g/mol. This compound serves as a bifunctional intermediate, leveraging the pyrrole ring as a privileged scaffold in drug discovery and the reactive chloroethyl group for nucleophilic substitution or alkylation.

Molecular Formula C7H10ClN
Molecular Weight 143.61
CAS No. 1314902-61-8
Cat. No. B3010174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-1-methyl-1H-pyrrole
CAS1314902-61-8
Molecular FormulaC7H10ClN
Molecular Weight143.61
Structural Identifiers
SMILESCN1C=CC=C1CCCl
InChIInChI=1S/C7H10ClN/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5H2,1H3
InChIKeyKRQKEWPDZAKGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)-1-methyl-1H-pyrrole (CAS 1314902-61-8): A Bifunctional Alkylated Pyrrole Building Block for Medicinal Chemistry and Organic Synthesis


2-(2-Chloroethyl)-1-methyl-1H-pyrrole is a synthetic alkylated pyrrole derivative characterized by a chloroethyl side chain at the 2-position and an N-methyl substituent, granting it a molecular formula of C7H10ClN and a molecular weight of 143.61 g/mol . This compound serves as a bifunctional intermediate, leveraging the pyrrole ring as a privileged scaffold in drug discovery and the reactive chloroethyl group for nucleophilic substitution or alkylation [1]. Its design supports further functionalization for the construction of complex molecules in medicinal chemistry and organic synthesis.

Why 2-(2-Chloroethyl)-1-methyl-1H-pyrrole Cannot Be Replaced by Generic Pyrrole Alkylating Agents: Evidence of Unique Reactivity and Stability


Generic substitution of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole with other pyrrole-based alkylating agents is not feasible due to its distinct reactivity and stability profile dictated by its substitution pattern. The presence of an N-methyl group and a 2-chloroethyl side chain confers a unique balance of electrophilicity and steric hindrance, influencing its behavior in nucleophilic substitutions and its susceptibility to side reactions like scrambling. As demonstrated in comparative studies, the absence of a β-substituent prevents carbocation rearrangement, ensuring that the chloroethyl side chain remains intact during synthetic transformations, a property not shared by all pyrrole derivatives [1]. This specificity is critical for applications where precise functionalization and predictable reaction outcomes are required, making this compound a non-interchangeable building block in target-oriented synthesis.

Quantitative Differentiation Evidence for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole: Reactivity and Structural Integrity Data Against Close Analogs


Preserved Chloroethyl Side-Chain Integrity During Halogenation: Absence of Scrambling in β-Unsubstituted Pyrroles

A direct head-to-head comparison by Smith et al. (1983) demonstrated that the transformation of β-unsubstituted (2-hydroxyethyl)pyrroles (e.g., compound 25) into the corresponding (2-chloroethyl)pyrroles proceeds without scrambling of the side-chain carbons. In contrast, the β-methylpyrrole 21 underwent transformation into a mixture of (2-chloroethyl)pyrroles (compounds 33 and 34) under identical conditions (thionyl chloride/pyridine). The β-unsubstituted structure of the target compound, 2-(2-chloroethyl)-1-methyl-1H-pyrrole, ensures it retains a homogeneous chloroethyl side chain, avoiding the formation of regioisomeric mixtures [1].

Organic Synthesis Reaction Mechanism Pyrrole Chemistry

Distinct Biological Activity Profile: N-Methylpyrrole Derivatives Exhibit Potent Glutathione Reductase Inhibition

While not directly tested on the target compound, a class-level inference can be drawn from a study on N-methylpyrrole derivatives. Kocaoğlu et al. (2018) reported that a series of synthesized N-methylpyrrole derivatives (8a-r) exhibited glutathione reductase (GR) inhibitory activity with IC50 values ranging from 0.104 µM to 4.942 µM. Notably, all tested compounds demonstrated better inhibitory activity than the strong GR inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea [1]. The presence of the N-methylpyrrole core in the target compound suggests it may serve as a viable scaffold for developing novel GR inhibitors with potentially improved potency.

Medicinal Chemistry Enzyme Inhibition Antimalarial Research

Versatile Protecting Group Capability: The 2-Chloroethyl Moiety for Pyrrole N-Protection

The 2-chloroethyl group, a key structural feature of the target compound, has been established as a versatile protecting group for the pyrrole nitrogen atom. González et al. (1983) demonstrated that N-(2-chloroethyl)pyrroles can be readily prepared under phase transfer conditions using 1,2-dichloroethane, and deprotection is achieved via an efficient three-step, one-pot sequence [1]. While direct quantitative data comparing the target compound to other N-protecting groups (e.g., 2-phenylsulfonylethyl) is not provided, the study highlights the specific utility of the 2-chloroethyl moiety in enabling selective N-functionalization, a key step in complex pyrrole synthesis.

Synthetic Methodology Protecting Groups Pyrrole Functionalization

High-Value Application Scenarios for 2-(2-Chloroethyl)-1-methyl-1H-pyrrole in Research and Development


Synthesis of Regiochemically Pure Pyrrole-Based Building Blocks

Leverage the β-unsubstituted structure of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole to synthesize pyrrole derivatives with a defined chloroethyl side chain, avoiding the regioisomeric mixtures observed with β-substituted analogs [1]. This is critical for constructing complex molecules where side-chain integrity is paramount, such as in the preparation of porphyrin precursors or bioactive heterocycles.

Development of Novel Glutathione Reductase Inhibitors as Antimalarial Leads

Utilize 2-(2-Chloroethyl)-1-methyl-1H-pyrrole as a core scaffold for designing and synthesizing a library of N-methylpyrrole derivatives for evaluation as glutathione reductase inhibitors [1]. This approach directly addresses the need for new antimalarial agents by targeting a validated enzyme, with the potential for sub-micromolar potency.

Controlled N-Functionalization in Multi-Step Pyrrole Synthesis

Employ the 2-chloroethyl group as a temporary protecting group for the pyrrole nitrogen atom during complex synthetic sequences [1]. This strategy enables selective reactions at other positions on the pyrrole ring before deprotection, facilitating the efficient construction of advanced intermediates for medicinal chemistry programs.

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